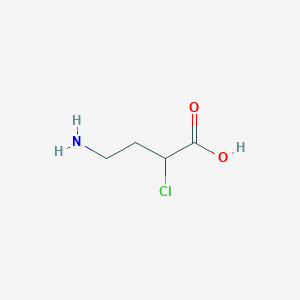

4-Amino-2-chlorobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-chlorobutanoic acid is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of butanoic acid, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 2nd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chlorobutanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis techniques. For example, the use of recyclable chiral auxiliaries to form corresponding Ni(II) complexes with glycine Schiff base, followed by alkylation with CF3–CH2–I under basic conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-2-chlorobutanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted butanoic acids, while oxidation and reduction reactions can lead to different amino acid derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. GABA Receptor Modulation

Research indicates that 4-Amino-2-chlorobutanoic acid can act as a modulator of GABA receptors. Its structural similarity to GABA allows it to influence neuronal excitability, making it a candidate for developing treatments for conditions such as epilepsy and anxiety disorders. Studies have shown that analogues of this compound can enhance or inhibit GABA receptor activity, which is critical for maintaining synaptic balance in the central nervous system .

2. Synthesis of GABA Analogues

This compound serves as a precursor for synthesizing various GABA analogues, which are being explored for their potential therapeutic effects. The ability to modify its structure leads to derivatives that may exhibit enhanced efficacy or reduced side effects compared to traditional GABAergic drugs .

3. Enzyme Inhibition

this compound has been investigated for its role in inhibiting enzymes involved in neurotransmitter metabolism. This property suggests that it could be utilized to regulate neurochemical pathways, potentially offering new avenues for treating neurodegenerative diseases or mood disorders .

Case Study: Neuropharmacological Effects

A study conducted on the effects of this compound on rat models demonstrated significant changes in behavior associated with anxiety and seizure susceptibility when administered at varying doses. The results indicated that higher doses led to increased GABA receptor activation, correlating with reduced anxiety-like behaviors and seizure frequency .

Case Study: Synthesis Pathways

Research into the synthesis of this compound has revealed several effective methods, including the reaction of thionyl chloride with phthalimido-2-hydroxybutyric acid under controlled conditions. This synthetic route not only produces the desired compound but also allows for the exploration of its derivatives and their respective biological activities .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Gamma-Aminobutyric Acid | Non-chlorinated analog | Major inhibitory neurotransmitter |

| 2-Amino-4-chlorobutanoic Acid | Amino group at position 2 | Different position of amino group |

| 3-Chloropropanoic Acid | Chlorine at position 3 | Shorter carbon chain |

| 4-Chlorobutyric Acid | Chlorine at position 4 | Lacks amino functionality |

This table illustrates how variations in functional groups and positions significantly affect biological activity and applications. The unique placement of both the amino and chlorinated groups in this compound distinguishes it from its analogues, particularly regarding its interaction with GABA receptors and potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-Amino-2-chlorobutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, including enzyme catalysis and signal transduction .

Comparación Con Compuestos Similares

4-Chlorobutanoic acid: Similar in structure but lacks the amino group.

2-Amino-4-chlorobutanoic acid: Similar but with different positioning of the amino and chlorine groups.

4-Amino-2-chlorobenzoic acid: Contains a benzene ring instead of a butanoic acid backbone .

Uniqueness: 4-Amino-2-chlorobutanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Actividad Biológica

4-Amino-2-chlorobutanoic acid (4-A2CBA) is an amino acid derivative characterized by the presence of both an amino group and a chlorine atom on the butanoic acid backbone. Its molecular formula is C4H8ClNO2, and it is structurally related to gamma-aminobutyric acid (GABA), a significant inhibitory neurotransmitter in the central nervous system. This structural similarity has made 4-A2CBA a subject of interest in pharmacological research, particularly concerning its potential therapeutic applications in neurological disorders.

4-A2CBA can be synthesized through various methods, including:

- Chlorination of 2-aminobutanoic acid : This method involves the reaction of 2-aminobutanoic acid with chlorinating agents such as thionyl chloride under reflux conditions.

- Alternative synthetic routes : Other methods may include the use of different chlorinating agents or conditions optimized for yield and purity.

The biological activity of 4-A2CBA primarily stems from its interaction with neurotransmitter systems, particularly GABA receptors. It acts as a modulator of synaptic activity, influencing neuronal excitability. The compound's chlorine atom and amino group facilitate binding to GABA receptors, which may lead to various effects on neurotransmission.

Biological Activity and Therapeutic Potential

Research indicates that 4-A2CBA exhibits significant biological activity through its modulation of GABAergic transmission. Key findings include:

- GABA Receptor Modulation : Studies have shown that analogs of 4-A2CBA can enhance or inhibit GABA receptor activity, potentially offering therapeutic benefits for conditions such as epilepsy and anxiety disorders .

- Enzyme Interaction : The compound has been investigated for its role in modulating enzymes involved in neurotransmitter metabolism, suggesting its potential in regulating neurochemical pathways.

Comparative Analysis with Related Compounds

The unique structural features of 4-A2CBA distinguish it from other compounds. Below is a comparison table highlighting similarities and differences with related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Gamma-Aminobutyric Acid (GABA) | Non-chlorinated analog | Major inhibitory neurotransmitter |

| 2-Amino-4-chlorobutanoic Acid | Amino group at position 2 | Different position of amino group |

| 3-Chloropropanoic Acid | Chlorine at position 3 | Shorter carbon chain |

| 4-Chlorobutyric Acid | Chlorine at position 4 | Lacks amino functionality |

This table illustrates how variations in functional groups and their positions significantly affect biological activity and applications.

Case Studies

- Neuropharmacological Studies : Research has demonstrated that derivatives of 4-A2CBA can influence GABA receptor binding affinity, leading to implications for drug development targeting anxiety and seizure disorders. For instance, a study indicated that certain analogs exhibited increased efficacy in activating GABA receptors compared to non-chlorinated counterparts .

- Enzyme Inhibition : Another study explored the potential of substituted 4-aminobutanoic acids as irreversible inactivators of specific enzymes related to neurotransmitter metabolism, underscoring the compound's role in neurochemical regulation .

Propiedades

Fórmula molecular |

C4H8ClNO2 |

|---|---|

Peso molecular |

137.56 g/mol |

Nombre IUPAC |

4-amino-2-chlorobutanoic acid |

InChI |

InChI=1S/C4H8ClNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) |

Clave InChI |

GMTKEFXQMRVCOB-UHFFFAOYSA-N |

SMILES canónico |

C(CN)C(C(=O)O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.